An In-Depth Technical Guide to Quinoxaline-6-carbaldehyde: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Quinoxaline-6-carbaldehyde: Properties, Synthesis, and Applications
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction to the Quinoxaline Scaffold
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry. While rarely found in nature, synthetic quinoxaline derivatives are integral components of numerous pharmacologically active agents, including antibiotics and anticancer drugs. The structural rigidity and the presence of two nitrogen atoms in the pyrazine ring allow for a multitude of interactions with biological targets, making it a cornerstone for the design of novel therapeutics. Quinoxaline-6-carbaldehyde, the subject of this guide, is a key derivative where a reactive aldehyde group is positioned on the benzene ring, serving as a versatile synthetic handle for extensive chemical modification and drug development.
Core Physicochemical Properties of Quinoxaline-6-carbaldehyde
A thorough understanding of the fundamental properties of a starting material is critical for its effective use in synthesis and development. Quinoxaline-6-carbaldehyde is typically a solid at room temperature, with solubility characteristics that dictate its handling and reaction conditions.
Identity and Structure
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IUPAC Name: quinoxaline-6-carbaldehyde
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Synonyms: 6-Quinoxalinecarboxaldehyde
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CAS Number: 130345-50-5
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Molecular Formula: C₉H₆N₂O
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Molecular Weight: 158.16 g/mol
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Chemical Structure:
Image Source: PubChem CID 763958
Physical and Chemical Properties
The following table summarizes the key physicochemical properties of Quinoxaline-6-carbaldehyde, which are essential for planning experimental work, including reaction setup, solvent selection, and purification strategies.
| Property | Value / Description | Source(s) |
| Appearance | White to pale yellow solid | |
| Melting Point | 130-131 °C | |
| Solubility | Soluble in polar organic solvents like Methanol, THF, and DMSO. Limited solubility in water. | |
| Purity | Typically ≥97% |
Spectroscopic Characterization
Structural confirmation is the bedrock of chemical synthesis. Spectroscopic analysis provides an unambiguous fingerprint of the molecule. The following data represent the characteristic spectral features of Quinoxaline-6-carbaldehyde.
| Technique | Data | Interpretation | Source(s) |
| ¹H NMR | δ 10.28 (s, 1H, CHO), 9.09 (m, 2H, NCH=CHN), 8.71 (s, 1H, Ar-H), 8.22 (m, 2H, Ar-H) (Solvent: DMSO-d₆) | The sharp singlet at 10.28 ppm is characteristic of the aldehyde proton. The signals between 8.22 and 9.09 ppm correspond to the five protons on the quinoxaline ring system. | |
| ¹³C NMR | δ 192.9 (CHO), 147.2, 145.4, 144.5, 139.7, 133.5, 131.2, 130.3, 129.6 (Aromatic C) (Solvent: DMSO-d₆) | The downfield signal at 192.9 ppm confirms the presence of the carbonyl carbon of the aldehyde. The remaining signals correspond to the nine distinct carbon atoms of the aromatic quinoxaline core. | |
| Mass Spec. | Molecular Ion [M]⁺: 158.0480 m/z | The exact mass corresponds to the molecular formula C₉H₆N₂O, confirming the compound's identity. | |
| FT-IR | Characteristic peaks for C=O (aldehyde) stretch (~1700 cm⁻¹), C=N stretch (~1620 cm⁻¹), aromatic C=C stretch (1600-1450 cm⁻¹), and C-H stretch (~3050 cm⁻¹). | These absorption bands are indicative of the key functional groups present: the aldehyde carbonyl, the pyrazine imine bonds, and the aromatic rings. |
Synthesis and Mechanistic Insights
The synthesis of Quinoxaline-6-carbaldehyde can be approached through various routes. One well-documented method involves a multi-step pathway starting from readily available precursors. The choice of this pathway is dictated by factors such as starting material cost, scalability, and overall yield.
Key Synthetic Strategy: A Multi-Step Approach
A robust synthesis begins with 4-chloro-2-nitroaniline and proceeds through nitration, reduction, cyclization, and finally, conversion of a chloro-substituent to the target aldehyde. This approach provides a reliable method for obtaining the desired product with consistent quality.
Detailed Experimental Protocol
This protocol is based on the multi-stage synthesis reported by Pai, N. R., et al. (2011). Each stage represents a distinct chemical transformation, requiring careful control of reaction conditions to ensure high yield and purity.
Stage I & II: Acetylation and Nitration
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Rationale: The initial acetylation of p-chloroaniline protects the amino group, directing the subsequent nitration to the ortho position due to the ortho, para-directing nature of the acetamido group.
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Procedure: p-Chloroaniline is acetylated using acetic acid. The resulting N-(4-chlorophenyl)acetamide is then nitrated to yield N-(4-chloro-2-nitrophenyl)acetamide.
Stage III & IV: Deacetylation and Reduction
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Rationale: The acetyl protecting group is removed to liberate the amine. The nitro group is then reduced to an amine, furnishing the required 1,2-diamine functionality for the subsequent cyclization.
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Procedure: The acetamide is hydrolyzed to give 4-chloro-2-nitroaniline. This intermediate is then reduced, for example using a reducing agent like SnCl₂/HCl or catalytic hydrogenation, to produce 4-chlorobenzene-1,2-diamine.
Stage V: Quinoxaline Ring Formation
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Rationale: This is the core cyclization step. The 1,2-diamine undergoes a condensation reaction with a 1,2-dicarbonyl compound, in this case, glyoxal, to form the heterocyclic quinoxaline ring system. This is a classic and highly efficient method for constructing quinoxalines.
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Procedure: 4-chlorobenzene-1,2-diamine is reacted with glyoxal in a suitable solvent to yield 6-chloroquinoxaline.
Stage VI: Conversion to Quinoxaline-6-carbaldehyde
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Rationale: The final step involves the conversion of the chloro group into the aldehyde. This can be achieved through various methods, such as palladium-catalyzed carbonylation reactions.
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Procedure: 6-chloroquinoxaline is subjected to a carbonylation reaction to afford the final product, Quinoxaline-6-carbaldehyde.
Synthesis Workflow Diagram
Reactivity Profile and Derivative Synthesis
The synthetic utility of Quinoxaline-6-carbaldehyde stems primarily from the reactivity of its aldehyde group. This functionality serves as an electrophilic site, enabling a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions.
The Role of the Aldehyde Functionality
The aldehyde group is a gateway to a vast chemical space. It readily participates in reactions such as:
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Reductive Amination: To form various amine derivatives.
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Wittig Reaction: To generate alkenylquinoxalines.
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Oxidation: To produce Quinoxaline-6-carboxylic acid.
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Reduction: To yield (Quinoxalin-6-yl)methanol.
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Condensation Reactions: With active methylene compounds to form chalcones and other α,β-unsaturated systems.
Example Reaction: Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, used to form C=C bonds by reacting a carbonyl compound with an active methylene compound, typically catalyzed by a weak base like piperidine or pyridine. This reaction is exceptionally valuable in drug discovery for linking different molecular fragments.
Mechanism Rationale: The base catalyst deprotonates the active methylene compound (e.g., malononitrile) to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of Quinoxaline-6-carbaldehyde. A subsequent dehydration step, often occurring spontaneously, yields the final α,β-unsaturated product.
Applications in Research and Development
Quinoxaline-6-carbaldehyde is not an end product but a critical intermediate. Its value lies in its ability to be transformed into more complex molecules with significant biological or material properties.
Central Role in Medicinal Chemistry
The quinoxaline scaffold is associated with a broad spectrum of pharmacological activities. Derivatives synthesized from Quinoxaline-6-carbaldehyde are investigated for numerous therapeutic applications:
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Anticancer Agents: Many quinoxaline derivatives function as kinase inhibitors, crucial for controlling cell growth and proliferation in tumors.
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Antimicrobial Activity: The compound itself has shown bacteriostatic and bactericidal properties. It serves as a starting point for novel antibiotics targeting various pathogenic bacteria.
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Antiviral and Anti-inflammatory Properties: The versatile nature of the quinoxaline ring has led to its incorporation into compounds with a wide range of other biological activities.
Applications in Materials Science
Beyond pharmaceuticals, Quinoxaline-6-carbaldehyde is utilized in the development of advanced materials:
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Fluorescent Probes: Its heterocyclic structure can be incorporated into larger systems used for biological imaging.
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Organic Electronics: Quinoxaline-based materials are explored for use in applications like organic light-emitting diodes (OLEDs).
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Polymers and Coatings: The compound's unique chemical properties can enhance the performance characteristics of specialty polymers.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable in a research environment. Quinoxaline-6-carbaldehyde possesses hazards that require careful management.
Hazard Identification
The compound is classified with the following GHS Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
Recommended Handling Procedures
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.
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Handling: Avoid formation of dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage Conditions
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Temperature: Store in a cool, dry place, typically at 2-8°C.
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Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air or moisture.
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Container: Keep the container tightly closed.
References
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. Retrieved from [Link]
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Pai, N. R., et al. (2011). A novel synthesis of quinoxaline- 6-carabaldehyde and its evaluation as potential antimicrobial agent. Der Pharma Chemica, 3(6), 591-598. Retrieved from [Link]
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IIT JEE. (2021, May 24). Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction [Video]. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 763958, Quinoxaline-6-carboxaldehyde. Retrieved from [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
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Li, Q., et al. (2017). Design, Synthesis, Antifungal, and Antioxidant Activities of (E)-6-((2-Phenylhydrazono)methyl)quinoxaline Derivatives. Journal of Agricultural and Food Chemistry, 65(49), 10632-10639. Retrieved from [Link]
- Google Patents. (n.d.). WO2021260092A1 - Quinoxaline derivatives as anti-cancer drugs.
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Ferreira, M. M., et al. (2014). Quinoxaline-substituted chalcones as new inhibitors of breast cancer resistance protein ABCG2: polyspecificity at B-ring position. Drug Design, Development and Therapy, 8, 649-661. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2018). Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. Molecules, 23(12), 3328. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). *Quinoxaline-6
